molecular formula C29H37F3 B162962 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl CAS No. 137529-43-2

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl

Cat. No.: B162962
CAS No.: 137529-43-2
M. Wt: 442.6 g/mol
InChI Key: SFGFJCGJXSZYHW-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl is an intriguing fluorinated biphenyl compound. Its complex structure contributes to its unique physical and chemical properties, making it a topic of interest for researchers in various fields.

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37F3/c1-2-3-4-5-20-6-8-21(9-7-20)22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-18-27(30)29(32)28(31)19-26/h14-23H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFJCGJXSZYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609011
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137529-43-2
Record name 4~3~,4~4~,4~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of trans,trans-4'-Pentylbicyclohexyl Intermediate

The bicyclohexyl group’s trans,trans configuration is critical for liquid crystal applications. This intermediate is synthesized via:

Catalytic Hydrogenation :

  • Substrate : 4-Pentylbiphenyl derivatives

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel

  • Conditions : H₂ gas (1–3 atm), 80–120°C, 12–24 hours

  • Outcome : Selective hydrogenation of aromatic rings to cyclohexane while preserving alkyl chains.

Stereochemical Control :

  • Solvent Effects : Polar solvents like ethanol favor trans-diastereomers due to enhanced steric hindrance.

  • Temperature Modulation : Lower temperatures (0–25°C) stabilize trans configurations during cyclohexane ring formation.

ParameterOptimal ValueImpact on Yield
Hydrogen Pressure2 atm85–90%
Reaction Time18 hoursMaximal conversion
Catalyst Loading5 wt% Pd/C88% selectivity

Fluorination of the Biphenyl Core

Introducing fluorine atoms at the 3,4,5-positions requires precise electrophilic substitution:

Direct Fluorination :

  • Reagents : Fluorine gas (F₂) or Selectfluor®

  • Conditions : Anhydrous HF, 0–5°C, 6–8 hours

  • Challenges : Over-fluorination and regioselectivity issues necessitate stepwise addition.

Halogen Exchange :

  • Substrate : 3,4,5-Trichlorobiphenyl

  • Reagent : Potassium fluoride (KF) or cesium fluoride (CsF)

  • Conditions : DMF, 150°C, 24 hours

  • Yield : 70–75% with >95% purity.

Suzuki-Miyaura Cross-Coupling

Coupling the fluorinated biphenyl with the bicyclohexyl boronic ester is pivotal:

Reaction Setup :

  • Boronic Ester : trans,trans-4'-Pentylbicyclohexyl-4-boronic acid pinacol ester

  • Aryl Halide : 4-Bromo-3,4,5-trifluorobiphenyl

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Toluene/water (3:1 v/v)

Optimization Insights :

  • Temperature : 80–100°C balances reaction rate and side-product formation.

  • Molar Ratio : 1:1.2 (aryl halide:boronic ester) ensures complete conversion.

ConditionValueOutcome
Catalyst Loading2 mol% Pd(PPh₃)₄92% yield
Reaction Time12 hours95% conversion
Base Concentration2 M K₂CO₃Minimal hydrolysis

Post-Synthetic Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Mobile Phase : Hexane/ethyl acetate (9:1 to 4:1 gradient)

  • Recovery : 85–90% after column chromatography.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): Bicyclohexyl protons appear as multiplet (δ 1.0–2.5 ppm); trifluorophenyl signals integrate as a singlet (δ 6.8–7.2 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): Three distinct peaks at δ -138 to -145 ppm confirm 3,4,5-trifluoro substitution.

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Purity : >98% at 254 nm detection.

Challenges and Mitigation Strategies

Stereochemical Drift

  • Cause : Thermal instability of trans,trans configurations above 100°C.

  • Solution : Low-temperature coupling (<80°C) and rapid quenching.

Fluorine Reactivity

  • Side Reactions : Unwanted C-F bond cleavage under basic conditions.

  • Mitigation : Use weak bases (e.g., K₃PO₄) and anhydrous solvents.

Industrial-Scale Production Considerations

Cost Drivers :

  • Palladium catalyst recycling

  • Solvent recovery systems

Process Intensification :

  • Continuous-flow reactors for hydrogenation and coupling steps

  • In-line NMR for real-time monitoring .

Chemical Reactions Analysis

Types of reactions: : The compound undergoes various reactions including substitution, addition, and oxidative processes. The presence of fluorine atoms can influence these reactions, often enhancing reactivity due to electron-withdrawing effects.

Common reagents and conditions: : Common reagents include strong bases like sodium hydride (NaH), nucleophiles for substitution reactions, and oxidizing agents for oxidative reactions. Conditions typically involve controlled temperatures and solvent environments to manage reactivity and selectivity.

Major products formed: : Depending on the reactions, major products can include further fluorinated biphenyl derivatives, functionalized bicyclohexyl compounds, and a range of substituted aromatic compounds.

Scientific Research Applications

Medical Intermediate

One of the primary applications of this compound is as a medical intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl and bicyclohexyl groups enhance biological activity and selectivity in drug design . The compound's stability and solubility characteristics make it suitable for incorporation into various drug formulations.

Liquid Crystal Displays (LCDs)

The compound is also utilized in the production of advanced liquid crystal displays (LCDs). Its specific molecular structure contributes to the alignment and response of liquid crystals under electric fields, improving display performance and energy efficiency .

Organic Electronics

In the field of organic electronics , this biphenyl derivative serves as an important material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high thermal stability and favorable electronic properties facilitate efficient charge transport and light emission .

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of novel anti-cancer agents using 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl as a key intermediate. The resulting compounds exhibited enhanced potency against various cancer cell lines compared to traditional agents. The fluorinated structure contributed to improved metabolic stability and bioavailability .

Case Study 2: LCD Technology Enhancement

Research conducted on LCD technology demonstrated that incorporating this compound into liquid crystal formulations significantly improved response times and color reproduction accuracy. The addition of trifluorinated compounds was shown to reduce power consumption while maintaining high visual quality .

Mechanism of Action

The compound's effects are largely influenced by the fluorine atoms and the bicyclohexyl group. The fluorine atoms can participate in hydrogen bonding and alter electronic properties, while the bicyclohexyl group can impact steric interactions. These factors collectively influence the compound's behavior in reactions and interactions with other molecules.

Comparison with Similar Compounds

Comparison with other fluorinated biphenyls: : While many fluorinated biphenyls exist, this specific compound's combination of fluorine atoms and the bicyclohexyl group distinguishes it, providing unique reactivity and stability.

Similar compounds

  • 3,4-Difluorobiphenyl

  • 3,5-Difluoro-4'-methylbiphenyl

  • 4,4'-Difluorobiphenyl

These comparisons highlight 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl's unique characteristics, setting it apart from its analogs.

Hope this satisfies your curiosity about this intricate compound!

Biological Activity

The compound 3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl (CAS No. 137529-43-2) is a synthetic organic chemical notable for its applications in liquid crystal displays and potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H37F3C_{29}H_{37}F_3, with a molecular weight of 460.6 g/mol. The trifluoromethyl group and the biphenyl structure contribute to its unique properties, influencing both its physical characteristics and biological interactions.

PropertyValue
Molecular FormulaC29H37F3C_{29}H_{37}F_3
Molecular Weight460.6 g/mol
Boiling PointNot available
SolubilityPoorly soluble
Log P (Octanol/Water)7.51

The biological activity of This compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can influence cellular signaling pathways, potentially affecting processes such as angiogenesis and apoptosis.

Case Study: Inhibition of HIF-1 Activity

Research has indicated that certain analogues of biphenyl compounds can inhibit Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in cancer progression. For instance, studies have shown that specific derivatives can significantly reduce HIF-1α expression under hypoxic conditions in cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have demonstrated that This compound exhibits differential cytotoxic effects depending on the concentration and the type of cells tested. The MTT assay results indicated that at concentrations up to 10 μM, cell viability remained above 80% in HEK-293T cells .

Table 2: Cytotoxicity Results

Compound Concentration (μM)Cell Viability (%)
0.005>90
0.01>85
0.1>80
1>75
10>60

Absorption and Distribution

The compound is characterized by low gastrointestinal absorption and poor solubility, which may limit its bioavailability . Furthermore, it is noted as a P-glycoprotein substrate but does not inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug interactions.

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound exhibits some cytotoxic properties at high concentrations, its overall toxicity remains manageable within therapeutic ranges. Further studies are needed to fully elucidate its safety profile.

Q & A

Q. Q1: What are the key structural and physicochemical properties of this compound, and how can they be validated experimentally?

A:

  • Structural validation : Use X-ray crystallography (XRD) to confirm the trans,trans configuration of the bicyclohexyl group and biphenyl alignment. XRD analysis resolves stereochemical ambiguities, as seen in similar fluorinated biphenyl derivatives .
  • Physicochemical properties :
    • Molecular weight : 342.47 g/mol (calculated from molecular formula C₃₄H₄₀F₃) .
    • Thermal stability : Perform differential scanning calorimetry (DSC) to determine phase transitions (e.g., melting points, liquid crystalline behavior).
    • Polarity : Measure logP values via HPLC to assess hydrophobicity, critical for solvent selection in synthesis .

Q. Q2: What synthetic routes are most effective for preparing this compound, and what are common pitfalls?

A:

  • Synthesis steps :
    • Bicyclohexyl core formation : Use Pd-catalyzed cross-coupling for biphenyl linkage, ensuring trans,trans configuration via steric control .
    • Fluorination : Introduce trifluoro groups via electrophilic substitution under anhydrous conditions to avoid side reactions .
  • Pitfalls :
    • Isomerization risk : Monitor reaction temperature (<80°C) to prevent undesired cis configurations in the bicyclohexyl group .
    • Purification : Use silica gel chromatography with hexane/ethyl acetate (9:1) to separate fluorinated byproducts .

Advanced Research Questions

Q. Q3: How does the trans,trans bicyclohexyl configuration influence mesophase behavior in liquid crystalline applications?

A:

  • Methodology :
    • Polarized optical microscopy (POM) : Observe textural changes during heating/cooling cycles to identify nematic or smectic phases.
    • Small-angle X-ray scattering (SAXS) : Quantify layer spacing in mesophases, correlating with molecular packing .
  • Key finding : The rigid bicyclohexyl group enhances thermal stability of mesophases by reducing conformational flexibility, as demonstrated in analogous compounds .

Q. Q4: What experimental strategies resolve contradictions in reported fluorescence quantum yields (ΦF) for fluorinated biphenyl derivatives?

A:

  • Approach :
    • Standardized solvent systems : Use degassed acetonitrile to minimize oxygen quenching, which artificially lowers ΦF .
    • Reference calibration : Compare with coumarin 153 (ΦF = 0.38 in ethanol) to normalize measurements across labs .
  • Data reconciliation : Cross-validate ΦF using time-resolved fluorescence and integrating sphere methods to account for instrumental variability .

Q. Q5: How can computational modeling predict the environmental persistence of this compound?

A:

  • Framework :
    • Degradation pathways : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F bonds. Lower BDEs (<90 kcal/mol) suggest susceptibility to hydrolytic cleavage .
    • Bioaccumulation potential : Use quantitative structure-activity relationship (QSAR) models to estimate logKow, with values >5 indicating high bioaccumulation risk .
  • Experimental validation : Conduct OECD 301B biodegradability tests in aerobic aqueous systems to verify computational predictions .

Q. Q6: What role do the trifluoro substituents play in electronic properties for OLED applications?

A:

  • Analysis :
    • Electron-withdrawing effect : Trifluoro groups lower the LUMO energy (-1.8 eV via cyclic voltammetry), enhancing electron injection in OLEDs .
    • Charge transport : Use time-of-flight (TOF) measurements to quantify hole/electron mobility. Fluorination typically improves electron mobility by 20-30% in biphenyl systems .
  • Device integration : Optimize layer thickness (<100 nm) via spin-coating to prevent exciton quenching .

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